molecular formula C6H6O3 B042507 Methyl 2-furoate CAS No. 611-13-2

Methyl 2-furoate

Cat. No.: B042507
CAS No.: 611-13-2
M. Wt: 126.11 g/mol
InChI Key: HDJLSECJEQSPKW-UHFFFAOYSA-N
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Description

Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula C6H6O3. It is a methyl ester derivative of furoic acid and is characterized by a furan ring with a carboxylate ester group at the 2-position. This compound is known for its pleasant fruity aroma and is used in various applications, including the flavor and fragrance industry .

Scientific Research Applications

Methyl 2-furoate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 2-furoate is classified as a poison by the intraperitoneal route and is a skin irritant and lachrymator . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Methyl 2-furoate plays a significant role in biochemical reactions, particularly in the context of esterification processes. It interacts with various enzymes, such as lipases, which catalyze the esterification of furoic acid to produce this compound . This interaction is crucial for the synthesis of this compound in both natural and industrial settings. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. For instance, this compound can modulate the expression of genes related to metabolic enzymes, thereby affecting cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in metabolic flux and overall cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic efficiency or modulating immune responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce furoic acid and methanol . This metabolic process can influence the levels of various metabolites and affect overall metabolic flux. Additionally, this compound can interact with cofactors such as NADH and FADH2, further integrating into cellular metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Transporters and binding proteins may also facilitate its movement within the cell, ensuring its proper localization and accumulation in specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-furoate can be synthesized through several methods. One common method involves the esterification of furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidative esterification of furfural. This process involves the oxidation of furfural to furoic acid, followed by esterification with methanol. Catalysts such as gold nanoparticles supported on various oxides (e.g., SiO2, ZrO2) are used to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furoic acid.

    Reduction: It can be reduced to form 2-furylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Methyl 2-furoate can be compared with other similar compounds such as ethyl 2-furoate, furfural, and 2-furylmethanol:

    Ethyl 2-furoate: Similar structure but with an ethyl ester group instead of a methyl ester. It has a slightly different aroma and is used in similar applications.

    Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of furoic acid and its esters.

    2-Furylmethanol: A reduction product of this compound, used as an intermediate in organic synthesis.

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJLSECJEQSPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060598
Record name 2-Furancarboxylic acid, methyl ester
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour
Record name Methyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029750
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg
Record name Methyl 2-furoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Methyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.176-1.181
Record name Methyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

611-13-2
Record name Methyl 2-furoate
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Record name Methyl 2-furoate
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Record name Methyl 2-furoate
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Record name 2-Furancarboxylic acid, methyl ester
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Record name Methyl 2-furoate
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Record name METHYL 2-FUROATE
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Record name Methyl 2-furoate
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URL http://www.hmdb.ca/metabolites/HMDB0029750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

With reference to the chemical reaction formula 6, 2-furan carboxylic acid (20 g, 178 mmol) and 0.5M of HCI/methanol (400 mL) are put in one after another to be dissolved in an 1 L round-bottom flask and are refluxed at 80° C. for 2 hours to be reacted. After the solvent is removed by vacuum drying, the residue from which is diluted in EtOAc to be moved to a separatory funnel, and washed in turn with ice water and 5% of sodium bicarbonate (NaHCO3) aqueous solution, with pH checked at 7˜8 at the end. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated by flash chromatography (hexanes: EtOAc=10:1) to obtain a 2-furan carboxylic acid methyl ester (20.53 g, 162 mmol, 91% of yield), in the form of light yellow oil. The data of1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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